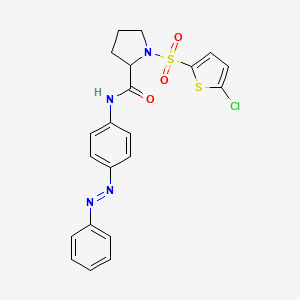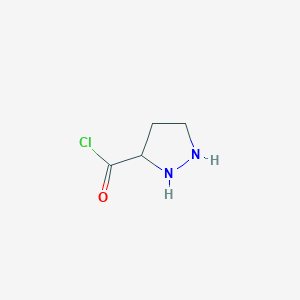
2,4',5-Trichloro-4-nitro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4’,5-Trichloro-4-nitro-1,1’-biphenyl is a polychlorinated biphenyl (PCB) compound with the molecular formula C12H6Cl3NO2. It is a derivative of biphenyl, where three chlorine atoms and one nitro group are substituted at specific positions on the biphenyl structure. This compound is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’,5-Trichloro-4-nitro-1,1’-biphenyl typically involves the nitration of 2,4’,5-trichlorobiphenyl. The nitration process can be carried out using concentrated nitric acid in the presence of sulfuric acid as a catalyst. The reaction is usually conducted at a controlled temperature to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4’,5-Trichloro-4-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium hydroxide, or other nucleophiles under basic conditions.
Major Products Formed
Reduction: 2,4’,5-Trichloro-4-amino-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4’,5-Trichloro-4-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PCBs in various chemical reactions.
Biology: Investigated for its effects on biological systems, particularly its toxicity and environmental persistence.
Medicine: Studied for its potential effects on human health, including its role as an endocrine disruptor.
Mécanisme D'action
The mechanism of action of 2,4’,5-Trichloro-4-nitro-1,1’-biphenyl involves its interaction with biological molecules. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in various toxic effects, including disruption of endocrine function and promotion of carcinogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4’,5-Trichlorobiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4’,5-Trichloro-4-amino-1,1’-biphenyl: The amino derivative formed through the reduction of the nitro group.
Uniqueness
2,4’,5-Trichloro-4-nitro-1,1’-biphenyl is unique due to the presence of both chlorine and nitro substituents, which confer distinct chemical and biological properties. The nitro group enhances its reactivity in reduction and substitution reactions, while the chlorine atoms contribute to its stability and persistence in the environment .
Propriétés
Numéro CAS |
89160-42-9 |
|---|---|
Formule moléculaire |
C12H6Cl3NO2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
1,4-dichloro-2-(4-chlorophenyl)-5-nitrobenzene |
InChI |
InChI=1S/C12H6Cl3NO2/c13-8-3-1-7(2-4-8)9-5-11(15)12(16(17)18)6-10(9)14/h1-6H |
Clé InChI |
DPUBLHWLZVEZFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[(4-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B14129801.png)
![Cyclopentanecarboxamide, N-[3-(methylamino)propyl]-](/img/structure/B14129809.png)



![4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline](/img/structure/B14129843.png)








